molecular formula C19H16BrN3O3 B14938493 N-(4-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(4-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B14938493
M. Wt: 414.3 g/mol
InChI Key: PSNXKPJDQGZNMU-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group. The structure features:

  • Pyridazinone core: Substituted at position 3 with a 4-methoxyphenyl group.
  • Acetamide side chain: Linked to position 1 of the pyridazinone, terminating in a 4-bromophenyl group.

Pyridazinones are known for their pharmacological versatility, including anti-inflammatory, analgesic, and anticancer activities .

Properties

Molecular Formula

C19H16BrN3O3

Molecular Weight

414.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C19H16BrN3O3/c1-26-16-8-2-13(3-9-16)17-10-11-19(25)23(22-17)12-18(24)21-15-6-4-14(20)5-7-15/h2-11H,12H2,1H3,(H,21,24)

InChI Key

PSNXKPJDQGZNMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Preparation of the Pyridazinone Core

Method A: Condensation of γ-Keto Acids with Hydrazine

The most common approach to construct the pyridazinone scaffold begins with appropriate γ-keto acids, which serve as key building blocks.

Reaction Scheme:

The synthesis involves the following steps:

  • Preparation or procurement of a γ-keto acid containing the 4-methoxyphenyl substituent
  • Condensation with hydrazine hydrate to form the 3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl scaffold
Reaction Conditions:
Parameter Condition
Reagents γ-keto acid, hydrazine hydrate (50-80%)
Solvent Ethanol or water
Temperature Reflux (78-100°C)
Reaction Time 4-8 hours
Catalyst None required (acid-catalyzed in some variants)
Yield Typically 65-85%
Experimental Procedure:
  • In a round-bottomed flask equipped with a reflux condenser, the appropriate γ-keto acid (1 equivalent) is dissolved in ethanol (10-15 mL per gram).
  • Hydrazine hydrate (1.1-1.5 equivalents) is added dropwise to the solution.
  • The reaction mixture is heated under reflux for 4-8 hours, with monitoring by thin-layer chromatography (TLC).
  • Upon completion, the mixture is cooled to room temperature, causing precipitation of the dihydropyridazinone.
  • The precipitate is collected by filtration, washed with cold ethanol, and dried to obtain the pyridazinone intermediate.

Method B: Arylation of 3-Unsubstituted Pyridazinones

An alternative approach involves the preparation of unsubstituted pyridazinones followed by arylation at the C-3 position using coupling reactions.

Reaction Scheme:
  • Preparation of 6-oxopyridazin-1(6H)-yl intermediate
  • Introduction of the 4-methoxyphenyl group at position 3 via coupling reactions
Coupling Conditions:
Parameter Condition
Arylating Agent 4-methoxyphenylboronic acid
Catalyst Copper(II) acetate or Pd(PPh₃)₄
Base Triethylamine or potassium carbonate
Solvent Dichloromethane or DMF
Temperature 25-90°C depending on catalyst system
Atmosphere Air (for Cu catalysis) or inert (for Pd catalysis)
Yield 55-75%

N-Alkylation of the Pyridazinone Core

Synthesis of N-(4-bromophenyl)-2-chloroacetamide Intermediate

Before proceeding with the N-alkylation, it is necessary to prepare the N-(4-bromophenyl)-2-chloroacetamide reagent, which serves as the alkylating agent.

Reaction Conditions:
Parameter Condition
Reagents 4-bromoaniline, chloroacetyl chloride
Base Triethylamine
Solvent Dichloromethane or THF
Temperature -5°C to room temperature
Reaction Time 2-4 hours
Yield 85-95%
Experimental Procedure:
  • In a dry round-bottomed flask, 4-bromoaniline (1 equivalent) is dissolved in anhydrous dichloromethane or THF (10 mL per gram).
  • The solution is cooled to -5°C, and triethylamine (1.1 equivalents) is added.
  • Chloroacetyl chloride (1.05 equivalents) is added dropwise while maintaining the temperature below 0°C.
  • The reaction mixture is stirred at -5°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2-3 hours.
  • The mixture is washed successively with water, dilute HCl, saturated NaHCO₃, and brine.
  • The organic layer is dried over Na₂SO₄, filtered, and concentrated to obtain N-(4-bromophenyl)-2-chloroacetamide.

N-Alkylation of the Pyridazinone Core

The final step in the synthesis involves the N-alkylation of the 3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl intermediate with N-(4-bromophenyl)-2-chloroacetamide.

Reaction Conditions:
Parameter Condition
Reagents 3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl, N-(4-bromophenyl)-2-chloroacetamide
Base Potassium carbonate or cesium carbonate
Solvent Acetonitrile or DMF
Temperature Reflux (80-90°C)
Reaction Time 2-6 hours
Yield 60-80%
Experimental Procedure:
  • In a round-bottomed flask equipped with a reflux condenser, the 3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl intermediate (1 equivalent) is suspended in anhydrous acetonitrile (15 mL per gram).
  • Potassium carbonate (2 equivalents) is added, and the mixture is stirred for 30 minutes.
  • N-(4-bromophenyl)-2-chloroacetamide (1.2 equivalents) is added, and the reaction mixture is heated under reflux for 2-6 hours, monitoring by TLC.
  • After completion, the mixture is cooled to room temperature and filtered to remove inorganic salts.
  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography using an appropriate solvent system (e.g., cyclohexane/ethyl acetate mixtures) to obtain the pure N-(4-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide.

Alternative Synthetic Approaches

One-Pot Sequential Method

A more efficient approach involves a one-pot sequential reaction where the pyridazinone formation and N-alkylation are performed without isolating the intermediates.

Reaction Sequence:
  • Formation of the pyridazinone core from γ-keto acid and hydrazine
  • In situ addition of base and N-(4-bromophenyl)-2-chloroacetamide
  • Continued heating to complete the alkylation
Advantages and Limitations:
Advantages Limitations
Reduced number of purification steps Potential for side reactions
Higher overall yield Less control over reaction conditions
Time and resource efficiency May require optimization for each substrate
Reduced waste generation Purification may be more challenging

Modified Alkylation via Mixed Anhydride Method

An alternative approach for introducing the N-(4-bromophenyl)acetamide moiety involves using the mixed anhydride method, as described in some literature sources.

Reaction Conditions:
  • The pyridazinone intermediate is first alkylated with ethyl bromoacetate
  • The resulting ester is hydrolyzed to the corresponding carboxylic acid
  • The acid is converted to the final amide using ethyl chloroformate and 4-bromoaniline

Purification and Characterization

Purification Methods

Method Application
Column Chromatography Primary purification using cyclohexane/ethyl acetate as eluents
Recrystallization Further purification from appropriate solvent systems
Preparative HPLC For analytical grade purity requirements

Characterization Data

Spectroscopic Data

The characterization of this compound typically includes:

  • ¹H NMR (300-400 MHz, CDCl₃):

    • Expected signals for methoxy protons (singlet, ~3.8-3.9 ppm)
    • Pyridazinone ring proton signals
    • Methylene protons of the acetamide linker
    • Aromatic protons from both phenyl rings
    • Amide NH proton
  • ¹³C NMR (75-100 MHz, CDCl₃):

    • Carbonyl carbon resonances (~160-170 ppm)
    • Aromatic carbon signals
    • Methoxy carbon signal (~55 ppm)
    • Methylene carbon signal
  • Mass Spectrometry:

    • Molecular ion peak corresponding to the molecular weight
    • Characteristic fragmentation pattern
  • Infrared Spectroscopy:

    • Amide C=O stretching bands (1640-1690 cm⁻¹)
    • Pyridazinone C=O stretching (1600-1650 cm⁻¹)
    • N-H stretching bands (3200-3400 cm⁻¹)

Optimization Strategies

Yield Improvement

Several strategies can be employed to optimize the yield of this compound:

  • Temperature control during alkylation
  • Use of phase-transfer catalysts
  • Optimization of base stoichiometry
  • Solvent selection based on reactant solubility
  • Reaction time optimization

Scalability Considerations

For larger-scale synthesis, important considerations include:

  • Exothermic reaction control during hydrazine addition
  • Efficient stirring to ensure homogeneity
  • Modified purification approaches for bulk material
  • Safety considerations for handling larger quantities of reagents

Comparison with Related Compounds

The preparation of this compound shares similarities with the synthesis of other pyridazinone derivatives.

Compound Synthetic Similarity Key Differences
N-(3-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide Almost identical approach Different position of bromine on phenyl ring (3 vs 4)
N-(4-bromophenyl)-2-[3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-6-oxopyridazin-1-yl]acetamide Similar core synthesis Additional methoxyphenylmethyl substituent at C-5
N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetamide Related synthetic pathway Different substitution pattern with methyl at C-3 and methoxybenzyl at C-5

Applications and Significance

The synthesis of this compound has significant implications in medicinal chemistry and drug development. Pyridazinone derivatives have shown promising biological activities, including:

  • Potential anti-inflammatory properties
  • Enzyme inhibitory activities
  • Anticancer effects
  • Formyl peptide receptor (FPR) interactions, which play important roles in regulating inflammatory reactions

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an alcoholic solvent.

Major Products:

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative with a bromophenyl group and a methoxyphenyl moiety, making it an interesting subject for study in medicinal chemistry due to its potential for varied reactivity and biological interaction.

Potential Applications

  • Medicinal Chemistry The compound is studied for its interactions with biological targets, with pyridazinone class compounds showing potential therapeutic applications.
  • Interaction Studies Research includes how this compound interacts with multiple biological targets to understand its mechanism of action and guide future research efforts.

Biological Activities
The potential biological activities of N-(4-bromophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide include:

  • Further investigation for potential biological activities.
  • Enhancement of its reactivity and biological interactions due to the bromine atom and the methoxy group.

Structural Comparison
N-(4-bromophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can be compared to similar compounds based on structural features and biological activities:

Compound NameStructural FeaturesUnique Aspects
4-BromoanisoleBrominated phenolSimpler structure; lacks pyridazine moiety
2-Fluoro-N-(4-methoxyphenyl)acetamideMethoxy and fluoro groupsSimilar acetamide structure but without pyridazine
3-Methyl-N-(4-bromophenyl)acetamideMethyl substitutionSimilar brominated phenyl but lacks additional functional complexity

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved would depend on the specific biological target being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Pyridazinone Modifications

Table 1: Substituent Variations on the Pyridazinone Core
Compound Name / ID Position 3 Substituent Position 5 Substituent Key Findings
Target Compound 4-Methoxyphenyl None Balanced activity in FPR modulation
AMC3 (Compound 2a) 3-Methoxyphenyl Cyano, Methyl Enhanced FPR selectivity; 50% inhibition at 1 μM
Compound 71 3-Methyl 3-Methoxybenzyl Anti-inflammatory activity via COX-2 inhibition
Compound 8a 3-Methyl 4-Methylthiobenzyl Lower yield (10%) due to steric hindrance

Key Observations :

  • Electron-donating groups (e.g., methoxy) at position 3 improve solubility and receptor interactions .
  • Bulky substituents (e.g., methylthio) at position 5 reduce synthetic yields but may enhance metabolic stability .

Acetamide Side-Chain Modifications

Table 2: Variations in the Acetamide Side Chain
Compound Name / ID Terminal Group Biological Activity
Target Compound 4-Bromophenyl Moderate FPR affinity
N-(4-Iodophenyl)-... (8b) 4-Iodophenyl Improved halogen bonding; IC₅₀ = 0.8 μM (FPR1)
N-(1,5-Dimethyl-3-oxo-...) (6c) Antipyrine moiety Dual COX/LOX inhibition; 72% edema reduction
2-{...}-N-[4-(methylthio)phenyl] (8c) Methylthiophenyl Enhanced cytotoxicity (GI₅₀ = 5 μM in NCI-60 panel)

Key Observations :

  • Halogenated aryl groups (Br, I) improve target affinity due to hydrophobic and van der Waals interactions .
  • Heterocyclic termini (e.g., antipyrine) broaden activity spectra but may increase off-target risks .
Table 3: Comparative Pharmacological Profiles
Compound Name / ID Target/Model Activity/IC₅₀ Reference
Target Compound FPRs (in vitro) 40% inhibition at 10 μM
AMC3 FPRs (in vitro) 50% inhibition at 1 μM
Compound 6c Carrageenan-induced edema (in vivo) 72% reduction at 50 mg/kg
Compound 8b FPR1 (in vitro) IC₅₀ = 0.8 μM

Key Trends :

  • Lower IC₅₀ values correlate with electron-withdrawing groups (e.g., iodo > bromo) on the acetamide terminus .
  • Anti-inflammatory activity is maximized with dual pyridazinone-antipyrine hybrids, likely due to synergistic COX-2 and LOX inhibition .

Biological Activity

N-(4-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a bromophenyl group , a methoxyphenyl moiety , and a pyridazinone core . Its molecular formula is C19H16BrN3O3C_{19}H_{16}BrN_{3}O_{3} with a molecular weight of 414.3 g/mol. The presence of bromine and methoxy groups suggests diverse reactivity and biological interactions, making it an intriguing subject for further research into its pharmacological properties .

Biological Activity Overview

Research indicates that compounds in the pyridazinone class, including this compound, exhibit various biological activities, particularly:

  • Anti-inflammatory properties : The compound has shown potential as an inhibitor of phosphodiesterase 4 (PDE4), which is significant in treating inflammatory conditions .
  • Immune modulation : It acts as a mixed agonist for formyl peptide receptors, suggesting utility in modulating immune responses .

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • PDE4 Inhibition : By inhibiting PDE4, the compound may enhance cyclic AMP levels, leading to anti-inflammatory effects.
  • Receptor Agonism : Its action on formyl peptide receptors may influence leukocyte migration and activation, contributing to its immune-modulating effects .

Study 1: Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of this compound using an animal model of inflammation. The results indicated a significant reduction in inflammatory markers compared to controls, supporting its potential as an anti-inflammatory agent .

Study 2: Immune Modulation

Another investigation focused on the compound's role as a formyl peptide receptor agonist. In vitro assays demonstrated that it could enhance chemotaxis in immune cells, indicating its potential application in conditions requiring immune modulation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyridazinone derivatives:

Compound NameStructureUnique Features
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamideStructureContains a chlorophenyl group; potential for different biological activity.
2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamideStructureNitro group introduces electron-withdrawing characteristics, altering reactivity.

The unique combination of functional groups in this compound sets it apart from its analogs, possibly conferring distinct biological activities and chemical reactivity profiles .

Q & A

Q. What are the established synthetic routes for N-(4-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and how do yields vary under different conditions?

The compound is synthesized via nucleophilic substitution of ethyl-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetate (6a) with 4-bromoaniline in the presence of acetyl chloride. However, yields are highly variable: 10% for the bromophenyl derivative (8a) compared to 46% for its iodophenyl analog (8b) . Optimization strategies include adjusting reaction temperature, solvent polarity (e.g., THF vs. ethanol), and stoichiometric ratios of reagents. Lower yields in bromophenyl derivatives may stem from steric hindrance or electron-withdrawing effects of the bromine substituent .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are key structural features confirmed?

  • 1H-NMR : Signals at δ 3.75–3.77 ppm confirm the methoxy group, while δ 4.88–4.93 ppm corresponds to the CH2CO linker. Aromatic protons (δ 6.74–7.38 ppm) and the NH peak (δ 9.31–9.53 ppm) validate the acetamide and bromophenyl moieties .
  • 13C-NMR : Carbonyl resonances at 165.6 ppm (C=O of pyridazinone) and 161.2 ppm (amide C=O) confirm the core structure .
  • Elemental Analysis : Discrepancies in calculated vs. observed C/H/N ratios (e.g., 58.73% C vs. 58.89% observed) indicate potential impurities, requiring purification via column chromatography .

Q. How is preliminary biological activity assessed, and what targets are associated with this compound?

Pyridazinone derivatives are screened for anti-inflammatory activity via cyclooxygenase (COX-1/COX-2) inhibition assays. For example, related analogs (e.g., compound 71) show IC50 values of 0.8–2.1 µM against COX-2, suggesting a structure-dependent mechanism . In vitro cytotoxicity is tested on HL60 or RBL-2H3 cell lines using MTT assays, with IC50 values >50 µM indicating low toxicity .

Advanced Research Questions

Q. How can synthetic yields be improved, and what strategies address low reactivity of the bromophenyl group?

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, improving yields by 15–20% in analogous pyridazinones .
  • Catalytic Systems : Pd-mediated cross-coupling (e.g., Buchwald-Hartwig amination) introduces electron-rich substituents to enhance reactivity .
  • Solvent Optimization : Polar aprotic solvents (DMF or DMSO) increase solubility of bromophenyl intermediates, reducing side-product formation .

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence pharmacological activity?

  • Alkyl Chain Extension : Adding a propyl or butyl group at the pyridazinone 4-position (e.g., compounds 4c–4e) increases lipophilicity (logP from 2.6 to 3.1), enhancing blood-brain barrier permeability .
  • Substituent Position : Methoxy groups at the para position (vs. meta) improve COX-2 selectivity by 3-fold, as seen in compound 84 .
  • Thioamide vs. Acetamide : Replacement of the carbonyl with a thio group (e.g., compound 9) reduces IC50 values by 40% in kinase inhibition assays .

Q. How can conflicting spectral data (e.g., NMR shifts, elemental analysis) be resolved during characterization?

  • 2D NMR (HSQC/HMBC) : Resolves overlapping aromatic signals by correlating 1H and 13C shifts, confirming connectivity between the pyridazinone and acetamide groups .
  • High-Resolution Mass Spectrometry (HRMS) : Distinguishes isotopic patterns (e.g., Br vs. Cl) to verify molecular formula accuracy .
  • X-ray Crystallography : Provides definitive proof of stereochemistry in cases of ambiguous NOE correlations .

Q. What computational methods predict binding affinity to inflammatory targets like COX-2 or FPR1?

  • Molecular Docking (AutoDock Vina) : Simulates interactions with COX-2 (PDB: 5KIR), identifying hydrogen bonds between the pyridazinone carbonyl and Arg120/Val523 residues .
  • MD Simulations : Reveal stable binding of the bromophenyl group in hydrophobic pockets of FPR1 over 100 ns trajectories .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ values) with IC50 data, guiding rational design .

Data Contradiction Analysis

Q. Why do similar pyridazinone derivatives exhibit divergent biological activities despite minor structural differences?

  • Case Study : Compound 8a (10% yield, IC50 = 62 µM) vs. 8b (46% yield, IC50 = 28 µM) shows iodine’s electron-donating effects enhance both synthetic efficiency and target engagement .
  • Meta vs. Para Substitution : A methoxy group at the meta position (compound 8c) reduces anti-inflammatory activity by 50% compared to para-substituted analogs due to altered hydrogen-bonding networks .

Q. How can discrepancies between in vitro and in vivo efficacy be addressed?

  • Pharmacokinetic Profiling : Microsomal stability assays (e.g., liver microsomes) identify rapid Phase I metabolism of the acetamide group, prompting prodrug strategies (e.g., esterification) .
  • Toxicokinetics : Species-specific differences in CYP450 metabolism (human vs. murine) explain variations in bioavailability, requiring species-adjusted dosing in preclinical studies .

Methodological Resources

Parameter Technique Key Findings Reference
Synthetic YieldReflux in THF/acetyl chloride10% yield for bromophenyl derivative
COX-2 InhibitionEnzyme-linked immunosorbent assayIC50 = 0.8 µM for para-methoxy analog
LogPHPLC-based shake-flask methodlogP = 2.6 (predicts moderate blood-brain permeability)
Metabolic StabilityLiver microsome assayt1/2 = 12 min (human), 25 min (murine)

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